molecular formula C13H24O3 B1329726 Ethyl 2-acetylnonanoate CAS No. 40778-30-1

Ethyl 2-acetylnonanoate

Cat. No. B1329726
CAS RN: 40778-30-1
M. Wt: 228.33 g/mol
InChI Key: QPFZUKLNMHJNCE-UHFFFAOYSA-N
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Description

Ethyl 2-acetylnonanoate is a chemical compound with the molecular formula C13H24O3 . It belongs to the family of esters. It is known for its fruity odor and is mostly used as a flavoring agent in the food industry.


Synthesis Analysis

The synthesis of Ethyl 2-acetylnonanoate can be achieved from 1-Bromoheptane and Ethyl acetoacetate . In addition, a paper titled “An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory” provides a methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile .


Molecular Structure Analysis

The molecular structure of Ethyl 2-acetylnonanoate consists of 13 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms . The average mass is 228.328 Da and the monoisotopic mass is 228.172546 Da .

Scientific Research Applications

1. Corrosion Inhibition

Ethyl 2-acetylnonanoate, as part of the quinoxalines family, has been studied for its effectiveness in inhibiting corrosion, particularly for copper in nitric acid environments. Quantum chemical calculations have revealed a significant relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).

2. Analytical Chemistry

In the field of analytical chemistry, ethyl 2-acetylnonanoate has been identified as a significant compound in the analysis of reaction mixtures, specifically in the context of gas chromatography-mass spectrometry (GC-MS). This highlights its relevance in the analytical study of complex chemical reactions (Ming, 2007).

3. Sustainability Metrics in Chemical Processes

Research has also been conducted on the application of sustainability metrics in chemical processes, specifically in the production of higher alcohols from ethanol, where 2-Ethyl-1-hexanol is used as an exemplary compound. This research is crucial in understanding the environmental impact and efficiency of such chemical processes (Patel et al., 2015).

4. Enzyme Technology

In enzyme technology, ethyl 2-acetylnonanoate is significant in the study of kinetic resolution processes, particularly in the synthesis of intermediates for angiotensin-converting enzyme inhibitors. This involves the use of specific lipases and membrane reactors for efficient production (Liese et al., 2002).

5. Biotechnological Production

There's ongoing research in the biotechnological production of ethyl acetate, an ester closely related to ethyl 2-acetylnonanoate, looking into sustainable alternatives to current production methods. This includes microbial conversion of biomass-derived sugars into ethyl acetate, highlighting the potential for more environmentally friendly production processes (Zhang et al., 2020).

6. Chemical Synthesis

Ethyl 2-acetylnonanoate also plays a role in the synthesis of other compounds. For example, a study on the palladium-catalyzed telomerization of butadiene with ethyl acetoacetate demonstrates its utility in producing valuable chemical intermediates (Tsuji et al., 1979).

properties

IUPAC Name

ethyl 2-acetylnonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFZUKLNMHJNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866014
Record name Ethyl 2-acetylnonanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetylnonanoate

CAS RN

40778-30-1
Record name Nonanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylnonan-1-oate
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Record name 40778-30-1
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Record name Ethyl 2-acetylnonanoate
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Record name Ethyl 2-acetylnonan-1-oate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Jia, C Di, R Zhang, L Shi - Food Research International, 2022 - Elsevier
The presence of ethyl carbamate in traditional fermented food is a public health concern for the FDA. The effect of forced photoirradiation (0–150,000 lx) and thermal stress (4, 25, 40 C) …
Number of citations: 6 www.sciencedirect.com
S Jalal, K Chand, A Kathuria, P Singh, N Priya… - Bioorganic …, 2012 - Elsevier
Our earlier investigations culminated in the discovery of a unique membrane-bound enzyme Calreticulin transacetylase (CRTAase) in mammalian cells catalyzing the transfer of acetyl …
Number of citations: 12 www.sciencedirect.com
D Ganeshapillai, LWL Woo, MP Thomas, A Purohit… - ACS …, 2018 - ACS Publications
Synthetic routes to potent bicyclic nonsteroidal sulfamate-based active-site-directed inhibitors of the enzyme steroid sulfatase (STS), an emerging target in the treatment of …
Number of citations: 21 pubs.acs.org
D Ganeshapillai - 2001 - search.proquest.com
Inhibition of steroid sulphatase activity is an important target for the development of new drugs for oncology and immunology. In this work, synthetic procedures to synthesise novel, …
Number of citations: 5 search.proquest.com

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